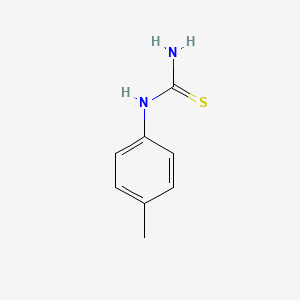

p-Tolylthiourea

Beschreibung

Overview of Thiourea (B124793) Derivatives in Scholarly Contexts

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a fundamental building block for a vast class of derivatives. mdpi.com Structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, thiourea and its derivatives are a significant focus in organic synthesis and medicinal chemistry. mdpi.com These compounds are recognized as privileged structures due to their wide array of pharmacological and therapeutic properties. nih.gov

The scholarly interest in thiourea derivatives has grown substantially over the decades, primarily because of their extensive applications in diverse scientific fields. rsc.org They are not only crucial as synthetic precursors for various heterocyclic compounds but also exhibit immense potential in materials science, agriculture, and as organocatalysts. rsc.org The presence of nitrogen and sulfur atoms allows for a multitude of bonding possibilities, making their coordination chemistry with metal ions a significant area of study. rsc.org

The biological activities of thiourea derivatives are remarkably broad, with extensive research demonstrating their efficacy as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular agents. mdpi.commdpi.comdergipark.org.tr Furthermore, studies have highlighted their potential as antimalarial, antidiabetic, antioxidant, insecticidal, and herbicidal compounds. mdpi.comrsc.orgmdpi.com This wide spectrum of biological action has spurred continuous research, including the development of novel derivatives and the exploration of their structure-activity relationships (SAR). analis.com.my The versatility of the thiourea moiety allows for mono-, di-, or multi-substitution, which significantly influences their biological and chemical properties. analis.com.myresearchgate.net

Significance of Aromatic Thioureas in Chemical and Biological Sciences

Aromatic thioureas, which feature at least one aryl group attached to a nitrogen atom of the thiourea core, represent a particularly important subclass. The incorporation of an aromatic ring significantly influences the molecule's electronic structure, stability, and intermolecular interactions. ontosight.ai These derivatives are attractive models for studies in solid-state chemistry and crystal engineering due to their propensity to form robust intermolecular and intramolecular hydrogen bonding networks. researchgate.net The N-H groups of the thiourea backbone act as proton donors, while the sulfur atom and the aromatic system can participate in various non-covalent interactions, including hydrogen bonds and π-π stacking. ontosight.aiscielo.org.mx Understanding these interactions is crucial for predicting protein folding and designing functional materials. scielo.org.mx

In the biological sciences, aromatic thioureas have demonstrated significant therapeutic potential. For instance, N-substituted phenylthioureas have been identified as having antitumoral effects against certain types of cancer. dergipark.org.tr The ability of the thiourea moiety to bind with various enzymes and receptors in biological systems is a key factor in their pharmacological activity. analis.com.my The aromatic substituents can be modified to fine-tune the lipophilicity, bioavailability, and binding affinity of the compounds to specific biological targets. biorxiv.org The synthesis of various aromatic thiourea derivatives, such as those containing pyrazole (B372694) or indole (B1671886) moieties, has led to the discovery of potent anticancer and antiviral agents. rsc.orgdergipark.org.tr

Research Trajectory of p-Tolylthiourea within Organic Chemistry

The research on this compound is part of the broader exploration of substituted thioureas. Its specific research trajectory highlights its utility as a model compound and a functional molecule in various chemical applications. The synthesis of this compound derivatives is often achieved through the reaction of p-tolylisothiocyanate with amines, a versatile method for creating a range of substituted compounds. scielo.org.mx Another synthetic approach involves the reaction of toluidine with thiocyanate (B1210189) in the presence of acids.

One of the well-documented applications of this compound in academic research is its role as a corrosion inhibitor for metals, particularly steel, in acidic environments. Studies have investigated its performance in comparison to its ortho- and meta-isomers, revealing differences in inhibition efficiency based on the position of the methyl group on the phenyl ring. The adsorption of this compound onto the metal surface, facilitated by the lone pairs of electrons on its sulfur and nitrogen atoms, is a key mechanism of its inhibitory action.

The research on this compound and its isomers has provided valuable insights into structure-activity relationships. The para-position of the tolyl group offers a unique electronic and steric environment that influences the compound's stability and reactivity. Furthermore, this compound has been utilized in the synthesis of more complex molecules, such as 1-(Biphenyl-4-carbonyl)-3-p-tolyl-thiourea, whose crystal structure has been determined to understand its molecular conformation and intermolecular interactions. researchgate.net The investigation of such derivatives contributes to the fundamental understanding of organosulfur chemistry and the rational design of new molecules with specific properties. researchgate.net

Data Tables

Table 1: Reported Biological Activities of Thiourea Derivatives

| Biological Activity | References |

| Anticancer / Antitumor | mdpi.comrsc.orgmdpi.comdergipark.org.tranalis.com.my |

| Antibacterial | mdpi.commdpi.comdergipark.org.tr |

| Antiviral | rsc.orgmdpi.comdergipark.org.tr |

| Antifungal | rsc.orgmdpi.comdergipark.org.tr |

| Anti-inflammatory | mdpi.comnih.govmdpi.com |

| Antioxidant | mdpi.commdpi.com |

| Antitubercular | mdpi.commdpi.comdergipark.org.tr |

| Antimalarial | mdpi.comresearchgate.net |

| Antidiabetic | rsc.orgmdpi.combiorxiv.org |

| Enzyme Inhibition (e.g., Urease, Protease) | rsc.orgresearchgate.netajol.info |

Table 2: Corrosion Inhibition by this compound (PTTU) on Mild Steel

| Acid Medium (1N) | Method | PTTU Concentration (mM) | Inhibition Efficiency (%) | Reference |

| H₂SO₄ | Weight Loss | 10 | 97.4 | |

| H₂SO₄ | Gasometric | 10 | 96.9 | |

| HCl | Weight Loss | 10 | 91.9 | |

| HCl | Gasometric | 10 | 91.1 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLFMCZPFIKKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211239 | |

| Record name | Urea, 2-thio-1-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-52-6 | |

| Record name | (4-Methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 2-thio-1-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Tolylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL946R8H7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways of P Tolylthiourea

Classical and Modern Synthetic Routes

The preparation of p-Tolylthiourea can be broadly categorized into several key synthetic strategies. These routes offer flexibility in terms of starting materials, reaction conditions, and scalability, catering to different laboratory and industrial needs.

Reaction of Toluidine with Thiocyanate (B1210189) and Mineral Acid

A well-established method for synthesizing this compound involves the reaction of p-toluidine (B81030) with a thiocyanate salt, typically ammonium (B1175870) thiocyanate, in the presence of a mineral acid like hydrochloric acid. nih.govjyoungpharm.orggoogle.com

In this reaction, p-toluidine is first dissolved in a mixture of concentrated hydrochloric acid and water, often with heating. nih.govjyoungpharm.org After cooling, solid ammonium thiocyanate is added, and the mixture is heated for an extended period, for instance, on a water bath for about 22 hours. nih.govjyoungpharm.org The this compound product precipitates out of the solution upon cooling and can then be isolated by filtration, washed with water, and purified by recrystallization, commonly from aqueous methanol. nih.govjyoungpharm.org This method has been reported to yield cream-colored crystals with a melting point of 188°C and a purity of up to 98.0%. nih.govgoogle.com

A variation of this process involves using different mineral acids, such as sulfuric acid, and solvents like methanol. google.com The reaction of toluidine with a thiocyanate and a mineral acid can be carried out in a mixed solvent system of water and an aprotic organic solvent to improve purity and yield. google.com The use of an organic solvent like o-chlorotoluene has been documented in a process that yields a high-purity product. google.com

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity | Reference |

| p-Toluidine, Ammonium thiocyanate | Concentrated HCl, Water | Heated on water bath for 22 hours | This compound | 88% | Not Specified | nih.govjyoungpharm.org |

| o-Toluidine, Ammonium thiocyanate | 36% Hydrochloric acid, o-Chlorotoluene | 75-85°C for 20 hours | o-Tolylthiourea (B1334601) | 96.4% | 98.0% | google.com |

| o-Toluidine, Ammonium thiocyanate | Concentrated H₂SO₄, Methanol | Reflux for 20 hours | o-Tolylthiourea | Not Specified | Not Specified | google.com |

Condensation of Aryl Isothiocyanates with Amines

The reaction between aryl isothiocyanates and amines is a versatile and widely used method for the synthesis of N,N'-disubstituted thioureas, including this compound and its derivatives.

A straightforward approach to synthesizing this compound derivatives involves the direct reaction of p-tolyl isothiocyanate with a suitable amine. For instance, the reaction of p-tolyl isothiocyanate with 2-aminopyridine (B139424) yields 1-pyridin-2-yl-3-p-tolyl thiourea (B124793). researchgate.net Similarly, reacting p-tolyl isothiocyanate with (E)-3-phenylprop-2-en-1-amine in dichloromethane (B109758) results in the formation of 1-cinnamyl-3-(p-tolyl)thiourea. This general procedure typically involves stirring the amine and isothiocyanate in a solvent like dichloromethane at room temperature.

The synthesis of 1-phenyl-3-(p-tolyl)thiourea has been achieved by treating p-tolyl isothiocyanate with an amine nucleophile. ijacskros.com The reaction is generally carried out at room temperature for a few hours, followed by extraction and purification. ijacskros.com

| Amine | Isothiocyanate | Solvent | Conditions | Product | Yield | Reference |

| (E)-3-phenylprop-2-en-1-amine | p-Tolyl isothiocyanate | Dichloromethane | Room temperature | 1-Cinnamyl-3-(p-tolyl)thiourea | 74% | |

| Amine nucleophile | p-Tolyl isothiocyanate | Not Specified | Room temperature, 2-3 hours | 1-Phenyl-3-(p-tolyl)thiourea | 84% | ijacskros.com |

| 2-Aminopyridine | p-Tolyl isothiocyanate | Not Specified | Not Specified | 1-Pyridin-2-yl-3-p-tolyl thiourea | Good | researchgate.net |

Bis-thiourea compounds can be synthesized by reacting a diamine with an aryl isothiocyanate. For example, 1,1'-(1,4-phenylene)bis(3-p-tolylthiourea) is prepared by reacting 1,4-phenylenediamine with p-tolyl isothiocyanate in dichloromethane at room temperature. researchgate.netdergipark.org.tr This method is also applicable to the synthesis of other bis-thiourea derivatives using different diamines and isothiocyanates. researchgate.netdergipark.org.tr

The synthesis involves dissolving the diamine and the substituted phenyl isothiocyanate in a suitable solvent and allowing them to react. The resulting bis-thiourea can then be purified, often by recrystallization from a solvent like hot ethanol. researchgate.netdergipark.org.tr

| Diamine | Isothiocyanate | Solvent | Conditions | Product | Melting Point | Reference |

| 1,4-Phenylenediamine | p-Tolyl isothiocyanate | Dichloromethane | Room temperature | 1,1'-(1,4-Phenylene)bis(3-p-tolylthiourea) | 230-232°C | researchgate.netdergipark.org.tr |

Utilizing p-Tolyl Isothiocyanate

Acylthiourea Synthesis from Benzoyl Chloride and Ammonium Thiocyanate

Acylthioureas, which can be precursors to this compound derivatives, are commonly synthesized by the reaction of benzoyl chloride with ammonium thiocyanate. This reaction generates an in-situ benzoyl isothiocyanate intermediate, which then reacts with an amine. google.comup.ac.zabch.roconicet.gov.ar

The general procedure involves dissolving ammonium thiocyanate in a dry solvent like acetone (B3395972) or acetonitrile. google.comup.ac.zabch.ro Benzoyl chloride is then added, often dropwise, to the solution. up.ac.za After a short period of stirring or refluxing, the appropriate amine is introduced to the reaction mixture, which is then typically refluxed for a few hours to yield the desired acylthiourea. ajol.inforesearchgate.net This method allows for the synthesis of a diverse library of acylthiourea compounds by varying the amine component. google.com For instance, 1-benzoyl-3-p-tolylthiourea has been synthesized using this approach. ajol.info

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| Benzoyl chloride, Ammonium thiocyanate, Aryl amine | Dry Acetone | Stirring, then refluxing for 2 hours | 1-Benzoyl-3-p-tolylthiourea | Not Specified | ajol.info |

| Benzoyl chloride, Ammonium thiocyanate, Amino substituted aromatic compound | Acetonitrile | Stirring at room temperature for 24 hours | Acylthiourea compounds | Not Specified | google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly, or "green," synthetic methods. For the synthesis of thiourea derivatives, this includes one-pot reactions that occur at low temperatures and without the use of harmful solvents and catalysts. dergipark.org.tr

One such approach involves the one-pot synthesis of bis-iminothiazolidinone derivatives, where the initial step is the formation of bis-thioureas. researchgate.netdergipark.org.tr For example, 1,1'-(1,4-phenylene)bis(3-p-tolylthiourea) is synthesized by reacting 1,4-phenylenediamine with p-tolyl isothiocyanate in dichloromethane at room temperature. researchgate.netdergipark.org.tr While this specific example still uses a solvent, the broader principle of one-pot synthesis and the avoidance of harsh reagents or high temperatures aligns with the goals of green chemistry. researchgate.netdergipark.org.tr These methods are considered more efficient and economical. dergipark.org.tr

| Reactants | Reagents/Solvents | Conditions | Product | Reference |

| 1,4-Phenylenediamine, p-Tolyl isothiocyanate | Dichloromethane | Room temperature | 1,1'-(1,4-Phenylene)bis(3-p-tolylthiourea) | researchgate.netdergipark.org.tr |

Reaction Mechanisms and Kinetics

The formation of this compound is governed by specific reaction mechanisms and kinetic factors that influence reaction rate and product yield. A thorough understanding of these elements is crucial for the efficient synthesis of the compound.

Proposed Mechanisms for Thiourea Formation

The most common synthesis of this compound involves the reaction of p-toluidine with a thiocyanate salt, such as ammonium, sodium, or potassium thiocyanate, in the presence of an acid. google.comresearchgate.netorgsyn.org The generally accepted mechanism for this transformation proceeds through the formation of an isothiocyanate intermediate.

The reaction is initiated by the protonation of the thiocyanate ion (SCN⁻) by a mineral acid (e.g., HCl or H₂SO₄), which then forms isothiocyanic acid (HNCS). Concurrently, the primary amine of p-toluidine is protonated to form the p-tolylammonium ion. This ammonium ion then reacts with the isothiocyanic acid.

Another established method for synthesizing thioureas involves the reaction of an amine with carbon disulfide. In a related, promoted reaction, carbon tetrabromide can be used to facilitate the synthesis of thioureas from primary amines like p-toluidine and carbon disulfide. lnu.edu.cn The proposed mechanism in this case also involves the formation of a 4-tolyl isothiocyanate intermediate. lnu.edu.cn

Role of Catalysts and Reaction Conditions

The synthesis of this compound is significantly influenced by the choice of catalysts and the specific reaction conditions employed. These factors are optimized to ensure high yield and purity while minimizing the formation of byproducts, such as di-p-tolylthiourea. google.com

Role of Catalysts: In the prevalent synthesis from p-toluidine and a thiocyanate salt, a mineral acid like sulfuric acid or hydrochloric acid is essential and acts as a catalyst. google.comorgsyn.org The acid facilitates the formation of the reactive isothiocyanic acid intermediate. Catalysts, in general, function by providing an alternative reaction pathway with a lower activation energy, which increases the rate of the reaction without being consumed in the process. pnnl.gov While a diverse range of thiourea-based organocatalysts are utilized in various asymmetric reactions nih.govrsc.org, the synthesis of this compound itself typically relies on straightforward acid catalysis.

Reaction Conditions: The conditions under which the synthesis is performed have a direct impact on the reaction's kinetics and outcome. Key parameters include the solvent, temperature, and reaction time.

Solvent: The choice of solvent is critical. Various solvents, including anhydrous ethanol, acetone, chlorobenzene, and methanol, have been successfully used. google.comorgsyn.orgglobalresearchonline.net Acetone is often noted for producing higher yields compared to other organic solvents like benzene. globalresearchonline.net A patented process highlights the use of a combined solvent system of an aprotic organic solvent (like o-chlorotoluene) and water, which reportedly reduces the formation of the di-p-tolylthiourea byproduct and simplifies its separation, leading to higher purity and yield. google.com

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to the reflux temperature of the solvent. google.com For instance, one procedure involves heating at 100°C for three hours orgsyn.org, while another specifies a temperature of 75°C to 85°C for 20 hours. google.com This application of heat increases the reaction rate.

Kinetics: The rate of formation of this compound is dependent on the aforementioned conditions. While specific kinetic studies on its formation are not widely detailed, the often lengthy reaction times (e.g., up to 20 hours) suggest that the reaction is not instantaneous and requires a significant period to reach completion. google.com Studies on the oxidation kinetics of N-tolylthiourea indicate that the reaction rates for thiourea derivatives are influenced by their substituents. researchgate.netresearchgate.net

The following table summarizes various reaction conditions reported for the synthesis of this compound and related derivatives.

Table 1: Reported Reaction Conditions for this compound Synthesis

| Reactants | Catalyst/Acid | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| p-Toluidine, Sodium Thiocyanate | Sulfuric Acid | Chlorobenzene | 100°C | 3 hours | orgsyn.org |

| p-Toluidine, Ammonium Thiocyanate | Hydrochloric Acid | o-Chlorotoluene / Water | 75-85°C | 20 hours | google.com |

| p-Toluidine, Ammonium Thiocyanate | Sulfuric Acid | Methanol | Reflux | 20 hours | google.com |

| p-Toluidine | Not specified | Anhydrous Ethanol or DMF | 60-80°C | Not specified | |

| Aryl Amine, Potassium Thiocyanate | Benzoyl Chloride (forms intermediate) | Acetone | Reflux | 2 hours | ajol.info |

Purification and Isolation Techniques in Academic Synthesis

Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and inorganic salts. Standard laboratory techniques are employed to achieve high purity, which is often verified by melting point analysis. rsc.org

Isolation: The initial isolation of the product from the reaction mixture is typically straightforward. As this compound is a solid at room temperature, it often precipitates out of the solution upon cooling or after the addition of water. globalresearchonline.net The solid product is then collected by filtration. google.comorgsyn.org This crude product is subsequently washed, commonly with water, to remove any water-soluble impurities like residual mineral acids and thiocyanate salts. google.comtubitak.gov.tr

Purification: The primary method for purifying crude this compound is recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Recrystallization: Ethanol is a frequently used solvent for the recrystallization of this compound. orgsyn.org The crude solid is dissolved in a minimum amount of hot ethanol, and upon cooling, the purified compound crystallizes out, leaving the more soluble impurities in the solution. Other solvent systems, such as an ethanol/dichloromethane mixture, have also been reported. tubitak.gov.tr

Column Chromatography: For achieving very high purity, column chromatography is an effective technique. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase to elute the components from the column.

After purification, the identity and purity of the this compound are confirmed using analytical methods such as melting point determination (literature value is approximately 188-189°C google.comorgsyn.org), Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. ajol.info

The table below outlines common purification techniques used for this compound in an academic setting.

Table 2: Purification and Isolation Techniques for this compound

| Technique | Solvent/Stationary Phase | Purpose | Reference |

|---|---|---|---|

| Filtration | N/A | Initial separation of crude solid product from reaction mixture. | google.com, orgsyn.org |

| Washing | Water | Removal of water-soluble inorganic salts and acids. | tubitak.gov.tr, google.com |

| Recrystallization | Ethanol | Primary purification method to remove soluble impurities. | , orgsyn.org |

| Recrystallization | Ethanol/Dichloromethane (1:1) | Alternative solvent system for purification. | tubitak.gov.tr |

| Column Chromatography | Silica Gel (Hexane/Ethyl Acetate eluent) | High-purity separation of the compound from byproducts. |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state, revealing details about conformation, packing, and intermolecular forces.

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of several p-tolylthiourea derivatives. While the crystal structure of the parent this compound is not as extensively documented in readily available literature, analysis of its closely related derivatives provides significant insight into the compound's structural chemistry.

Derivatives of this compound have been found to crystallize in various systems, with the monoclinic and triclinic systems being common. The specific crystal system and space group are determined by the symmetry of the molecular packing in the unit cell. For instance, 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea crystallizes in the triclinic space group P-1. tubitak.gov.trtubitak.gov.tr In contrast, its positional isomer, 1-(o-tolyl)thiourea, crystallizes in the monoclinic system with the space group C2/c. iucr.org The addition of different substituents significantly influences the resulting crystal symmetry.

Interactive Table: Crystallographic Data for this compound Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 1-(2-Chloro-benzoyl)-3-p-tolyl-thiourea | Triclinic | P-1 | 7.9942(9) | 9.531(1) | 11.075(1) | 97.235(2) | 111.099(2) | 106.105(2) | tubitak.gov.tr |

| 1-(Biphenyl-4-carbonyl)-3-p-tolyl-thiourea | Triclinic | P-1 | 9.6482(17) | 13.271(2) | 14.109(3) | 92.793(4) | 96.140(4) | 107.999(4) | researchgate.net |

| 1-(o-Tolyl)thiourea | Monoclinic | C2/c | 15.1323(3) | 7.7965(2) | 15.3222(4) | 90 | 90.828(2) | 90 | iucr.org |

| N-(4-chloro)benzoyl-N′-(4-tolyl)thiourea | Monoclinic | P21/n | 16.097(6) | 4.5989(2) | 18.068(7) | 90 | 89.299(6) | 90 | researchgate.net |

| N-2-Pyridylethyl-N'-3-tolylthiourea | Triclinic | P-1 | 9.024(2) | 9.718(3) | 9.765(4) | 102.26(3) | 114.18(3) | 103.12(2) | scielo.org.mx |

The molecular conformation of this compound derivatives is characterized by the planarity of the thiourea (B124793) core [—NH—C(S)—NH—]. The bond lengths within this fragment, such as C—S and C—N, exhibit partial double bond character due to electron delocalization. iucr.org

The orientation of the p-tolyl group relative to the thiourea plane is a key conformational feature. In the related 1-(o-tolyl)thiourea, the o-tolyl group is oriented almost perpendicular to the thiourea plane, with a dihedral angle of 82.19(8)°. iucr.org This perpendicular arrangement significantly influences how the molecules pack together in the crystal. In acyl derivatives like 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea, the molecular structure is stabilized by the planarity of the carbonyl-thiourea moiety. tubitak.gov.tr

The packing of these molecules in the crystal lattice is predominantly dictated by hydrogen bonding, leading to the formation of supramolecular structures such as dimers or extended chains. tubitak.gov.triucr.org For example, molecules of 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea form dimers that are stacked along the crystallographic a-axis. tubitak.gov.tr

The solid-state architecture of this compound and its derivatives is heavily governed by a network of intermolecular interactions. The most significant of these is hydrogen bonding. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is the primary acceptor. iucr.org

This results in the formation of robust N—H···S hydrogen bonds, which typically assemble molecules into well-defined patterns. iucr.org In many thiourea derivatives, these interactions lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. scielo.org.mx In other cases, such as with 1-(o-tolyl)thiourea, these N—H···S interactions link molecules into infinite one-dimensional chains. iucr.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in thiourea derivatives. researchgate.net Different polymorphs of the same compound can arise from variations in crystallization conditions and can exhibit different physical properties. While specific polymorphic studies on this compound are not widely reported, the potential for its existence is high given the flexibility of the molecule and its capacity for forming varied hydrogen bond networks.

Isomerism is also a crucial aspect of tolylthiourea's chemistry.

Positional Isomerism : The position of the methyl group on the phenyl ring (ortho, meta, or para) defines the positional isomers. These isomers, such as this compound and o-tolylthiourea (B1334601), have the same molecular formula but different structural and packing characteristics. For example, the crystal structure of o-tolylthiourea features infinite chains formed by N-H···S hydrogen bonds, which differs from the centrosymmetric dimers often seen in other thioureas.

Conformational Isomerism : The rotation around the C-N bonds can lead to different conformers. In a study of a copper(I) complex with a 1-pyridin-2-yl-3-p-tolyl-thiourea ligand, three different isomers were found to co-exist within a single crystal, highlighting the subtle energy differences between various conformations in the solid state.

Single-Crystal X-ray Diffraction Studies

Molecular Conformation and Packing Arrangements

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

FT-IR and Raman spectroscopy are complementary techniques. For a vibrational mode to be IR active, there must be a change in the dipole moment during the vibration. For a mode to be Raman active, there must be a change in the polarizability of the molecule.

Studies on this compound and its derivatives show characteristic vibrational bands. Key spectral regions include the N-H stretching vibrations, typically observed around 3200-3400 cm⁻¹, and the C=S stretching vibration, which appears near 1250 cm⁻¹. For acyl derivatives, the C=O stretching band is a strong absorption typically found near 1690 cm⁻¹. researchgate.net The analysis of these spectra is often supported by theoretical calculations using Density Functional Theory (DFT), which helps in the precise assignment of vibrational modes. researchgate.net For instance, a detailed study on 1-(o-tolyl)thiourea combined experimental IR and Raman data with DFT calculations to assign the observed frequencies. researchgate.net

Interactive Table: Selected FT-IR Vibrational Frequencies for this compound and Derivatives (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Compound | Ref. |

| ~3200 | ν(N-H) stretch | This compound (general) | |

| 1695 | ν(C=O) stretch | 1-(Biphenyl-4-carbonyl)-3-p-tolyl-thiourea | researchgate.net |

| 1687 | ν(C=O) stretch | 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea | tubitak.gov.tr |

| ~1250 | ν(C=S) stretch | This compound (general) | |

| 1535 | Amide II (N-H bend) | N-(3-Pyridyl)-N´-phenylthiourea (related) | wm.edu |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups within the PTU molecule. The infrared spectrum of PTU is characterized by several key absorption bands that correspond to specific molecular vibrations.

A prominent feature in the FT-IR spectrum is the N-H stretching vibration, which typically appears in the range of 3200-3400 cm⁻¹. For PTU, this is often observed as a strong band around 3177 cm⁻¹. rsc.org The spectrum also displays characteristic peaks for C-H stretching in the aromatic ring and the methyl group, generally found between 3035 and 2938 cm⁻¹. rsc.org

The C=S (thione) stretching vibration is a crucial marker for the thiourea moiety and is typically located around 1250 cm⁻¹. Other significant absorptions include the C-N stretching and N-H bending vibrations, which contribute to the complex fingerprint region of the spectrum. The amide bands, arising from the coupling of C-N stretching and N-H bending, are also notable. For instance, bands at 1593 cm⁻¹ and 1523 cm⁻¹ have been assigned to these vibrations. rsc.org

Table 1: Key FT-IR Spectral Data for p-Tolylthiourea

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3200 | |

| N-H Stretch | 3177 | rsc.org |

| C-H Stretch (Aromatic) | 3035 | rsc.org |

| C-H Stretch (Aliphatic) | 2938 | rsc.org |

| C=S Stretch | ~1250 | |

| Amide II (N-H bend/C-N stretch) | 1593 | rsc.org |

| Amide (C-N stretch/N-H bend) | 1523 | rsc.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of thiourea and its derivatives has been a subject of interest for detailed vibrational analysis. While specific Raman data for this compound is less commonly reported in generalized literature, studies on similar molecules like 1-(o-tolyl)thiourea show characteristic Raman bands. For this related compound, theoretical calculations have helped in assigning the vibrational modes. researchgate.net For thiourea itself, Raman studies have identified key vibrations, and it is expected that PTU would exhibit analogous bands, with shifts due to the p-tolyl substituent. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PTU offers a clear picture of the proton environments in the molecule. The signals for the aromatic protons of the p-tolyl group typically appear as a set of doublets in the range of δ 7.2-7.4 ppm. Specifically, one doublet can be assigned to the two protons ortho to the amino group, and the other to the two protons meta to it. rsc.org

The protons of the thiourea group (NH) are notable for their broad signals, which are often found further downfield, in the region of δ 8.5-9.5 ppm, due to the deshielding effect of the adjacent sulfur and nitrogen atoms. In some instances, these may appear as two distinct broad singlets. The methyl group protons on the tolyl ring give rise to a characteristic singlet at approximately δ 2.35 ppm.

Table 2: ¹H NMR Spectral Data for p-Tolylthiourea

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Ar-H) | 7.2-7.4 | Doublets | |

| Thiourea (N-H) | 8.5-9.5 | Broad Singlet | |

| Methyl (CH₃) | ~2.35 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of PTU provides direct information about the carbon skeleton. The most downfield signal corresponds to the thione carbon (C=S) of the thiourea group, which is highly deshielded and appears around δ 179-180 ppm. The aromatic carbons of the p-tolyl ring resonate in the typical range of δ 124-137 ppm. The carbon attached to the nitrogen (ipso-carbon) and the carbon bearing the methyl group can be distinguished from the other aromatic carbons. The methyl carbon itself gives a signal at approximately δ 20-21 ppm. rsc.org

Table 3: ¹³C NMR Spectral Data for p-Tolylthiourea and Related Structures

| Carbon Type | Chemical Shift (δ, ppm) | Compound | Reference |

|---|---|---|---|

| C=S | 179.0 | 1-(4-chlorophenyl)-3-p-tolylthiourea | rsc.org |

| Aromatic C (Substituted) | 136.9 | 1-(4-chlorophenyl)-3-p-tolylthiourea | rsc.org |

| Aromatic C | 129.6 | 1-(4-chlorophenyl)-3-p-tolylthiourea | rsc.org |

| Aromatic C | 124.6 | 1-(4-chlorophenyl)-3-p-tolylthiourea | rsc.org |

| Methyl (CH₃) | 20.1 | 1-(4-chlorophenyl)-3-p-tolylthiourea | rsc.org |

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of PTU. The molecular ion peak [M]⁺ for this compound (C₈H₁₀N₂S) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 166.24 g/mol . High-resolution mass spectrometry can provide a more precise monoisotopic mass of 166.056469 Da. The fragmentation pattern can give further structural information, though detailed analyses are often part of specific research studies. Mass spectrometry has also been employed to study tautomeric equilibria in thiourea derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the PTU molecule. The spectrum is characterized by absorption bands that arise from π → π* and n → π* transitions. The aromatic ring and the thiocarbonyl group are the primary chromophores. For thiourea derivatives, absorption maxima (λmax) are often observed in the ultraviolet region. For instance, a related compound, 1,3-di-p-tolylurea, shows a λmax around 270 nm. It is expected that PTU would have a similar absorption profile, which is useful for quantitative analysis and for monitoring reactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and structure of molecules. Calculations for p-Tolylthiourea and its derivatives are commonly performed using hybrid functionals like B3LYP, paired with basis sets such as 6-31G(d,p) or 6-311G(d,p), to achieve a balance between computational cost and accuracy. ajol.infocapes.gov.brmaterialsciencejournal.org

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For thiourea (B124793) derivatives, DFT calculations are used to predict geometric parameters such as bond lengths and angles. ajol.infoajol.info These theoretical values are often validated by comparing them with experimental data obtained from techniques like single-crystal X-ray diffraction (XRD). ajol.infocapes.gov.br

In a study on 1-benzoyl-3-p-tolylthiourea, a closely related derivative, the molecular geometry was optimized using the DFT/B3LYP method. ajol.infoajol.info The calculated bond lengths and angles showed strong agreement with the experimental XRD data, confirming the reliability of the computational model. ajol.info Such studies affirm the planarity and conformational properties of the molecule in its ground state.

| Parameter | Bond/Angle | Calculated (DFT) | Experimental (XRD) |

|---|---|---|---|

| Bond Length | C=S | ~1.68 Å | ~1.67 Å |

| Bond Length | C-N (Thiourea) | ~1.35 Å | ~1.34 Å |

| Bond Angle | N-C-N | ~117° | ~118° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netphyschemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap signifies higher reactivity and lower kinetic stability. materialsciencejournal.orgirjweb.com

For thiourea derivatives, the HOMO is typically localized on the electron-rich sulfur atom and the phenyl ring, while the LUMO is distributed over the thiourea backbone. DFT calculations provide the energies of these orbitals. For instance, in a study of 1-benzoyl-3-p-tolylthiourea, the HOMO-LUMO energy gap was calculated to be 4.88 eV using the B3LYP/6-31G(d,p) method. ajol.info Another investigation on 2-(p-tolyl)-2,3-dihydro-1H-perimidine reported a gap of 4.25 eV, indicating a significant potential for charge transfer within the molecule. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for this compound Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Reference |

|---|---|---|---|---|---|

| 1-Benzoyl-3-p-tolylthiourea | B3LYP/6-31G(d,p) | - | - | 4.88 | ajol.info |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactivity of a molecule towards electrophilic and nucleophilic attacks. uni-muenchen.de It illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials. ajol.infoyoutube.com Red-colored regions are electron-rich, have negative potential, and are susceptible to electrophilic attack, while blue-colored regions are electron-poor, have positive potential, and are prone to nucleophilic attack. youtube.com

In thiourea derivatives, MEP analysis typically reveals that the most negative potential is concentrated around the sulfur atom of the thiocarbonyl group (C=S), making it a primary site for electrophilic interaction. ajol.inforesearchgate.net Conversely, the hydrogen atoms of the N-H groups exhibit a positive potential, identifying them as sites for nucleophilic interaction. ajol.info This mapping provides valuable insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding.

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors calculated from HOMO and LUMO energies. mdpi.commdpi.com These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). materialsciencejournal.orgirjweb.com

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A higher HOMO-LUMO gap corresponds to greater hardness and lower reactivity. materialsciencejournal.org

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. materialsciencejournal.org

Electronegativity (χ) describes the ability of a molecule to attract electrons. irjweb.com

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts electrons from the environment.

These parameters are crucial for comparing the reactivity of different molecules and understanding their interaction mechanisms. For example, a study on a p-tolyl derivative calculated the chemical hardness to be 2.12 eV and the chemical softness to be 0.47 eV⁻¹, which are critical values for assessing its reactivity. materialsciencejournal.org

Table 3: Global Reactivity Descriptors for a p-Tolyl Derivative Data from a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine. materialsciencejournal.org

| Descriptor | Symbol | Formula | Calculated Value |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.12 eV |

| Chemical Softness | S | 1 / η | 0.47 eV⁻¹ |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -2.725 eV |

| Electronegativity | χ | -μ | 2.725 eV |

Electrostatic Potential Energy Mapping

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for studying the dynamic behavior of molecules and their interactions with other entities, such as a metal surface in corrosion studies. researchgate.netuantwerpen.be The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. nih.gov

In the context of this compound derivatives, MD simulations have been employed to investigate their effectiveness as corrosion inhibitors. researchgate.net Simulations can model the adsorption of the inhibitor molecule on a metal surface, like iron, in an aqueous environment. researchgate.net Key outputs include the interaction energy and binding energy, which quantify the strength of the adsorption. For a derivative of this compound, the interaction energy with an Fe(110) surface was found to be -224.7 kJ/mol, indicating a strong and spontaneous adsorption process. researchgate.net Analysis of the Radial Distribution Function (RDF) from these simulations can further confirm the nature of the bonding, with bond lengths under 3.5 Å suggesting a chemical interaction (chemisorption). researchgate.net

Non-Covalent Interaction (NCI) Studies

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for the stabilization of molecular structures and the formation of supramolecular assemblies. researchgate.netscielo.org.mx The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze these weak interactions in real space. researchgate.net NCI plots display regions of space involved in these interactions, color-coded to indicate their strength and type.

Energy Framework Calculations

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces that govern crystal packing. This method calculates the interaction energies between a central molecule and its neighbors and decomposes them into electrostatic, dispersion, polarization, and repulsion components.

In studies of compounds structurally related to this compound, energy-framework calculations have revealed the nature of the intermolecular forces. For instance, in some acylthiourea derivatives, the electrostatic energy framework has been found to be dominant over the dispersion energy framework, indicating that electrostatic interactions are the primary drivers of the crystal packing. researchgate.net In contrast, other analyses have shown a significant contribution from dispersion forces to the stabilization of the molecular packing. researchgate.net The total interaction energy is calculated as the sum of these components, providing a comprehensive picture of the crystal's stability. These computational approaches, often performed using density functional theory (DFT), are essential for correlating the molecular structure with the macroscopic properties of the material. mdpi.com

Interactive Table: Interaction Energy Components in Thiourea Derivatives

| Interaction Energy Type | Description | Significance in this compound Derivatives |

|---|---|---|

| Electrostatic Energy | Arises from the interaction between the static charge distributions of molecules. | Can be the dominant component, dictating the packing arrangement in some derivatives. researchgate.net |

| Dispersion Energy | Results from instantaneous fluctuations in electron density, leading to temporary dipoles. | Provides a significant contribution to the stabilization of the crystal structure. researchgate.net |

| Total Energy | The sum of electrostatic, dispersion, and other minor energy components. | Indicates the overall stability of the crystal packing. mdpi.com |

In Silico Prediction of Biological Activity

In silico methods are widely used to predict the biological potential of molecules like this compound, saving time and resources in the drug discovery process. nih.gov These computational tools assess pharmacokinetic properties and predict interactions with biological targets.

ADMET prediction is a critical step in evaluating the drug-likeness of a compound. nih.govajol.info For thiourea derivatives, various online tools and computational models are employed to estimate these properties. umpr.ac.id A key initial screen is the assessment of Lipinski's "Rule of Five," which helps to predict oral bioavailability. nih.govijpsonline.com This rule considers properties such as molecular weight (MW < 500 Da), the logarithm of the octanol-water partition coefficient (logP < 5), the number of hydrogen bond donors (< 5), and the number of hydrogen bond acceptors (< 10). nih.gov

Studies on various thiourea derivatives indicate they often exhibit favorable ADMET profiles. umpr.ac.id Predictions for this compound and related compounds generally show good potential for gastrointestinal absorption and bioavailability. mdpi.com However, some predictions may also highlight potential liabilities, such as hepatotoxicity or interactions with metabolic enzymes like cytochrome P450. umpr.ac.id These predictions are crucial for prioritizing compounds for further experimental testing. researchgate.net

Interactive Table: Predicted ADMET Properties for Thiourea-Type Compounds

| Property | Predicted Outcome for Thiourea Derivatives | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | Generally compliant with Lipinski's rule (< 500 Da). nih.gov | Affects diffusion and absorption. |

| LogP | Typically within the acceptable range for drug-likeness (< 5). nih.gov | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors/Acceptors | Usually meets the criteria of Lipinski's rule. nih.gov | Influences solubility and binding to targets. |

| Gastrointestinal Absorption | Predicted to be high for many derivatives. mdpi.com | Crucial for oral drug administration. |

| Blood-Brain Barrier (BBB) Permeation | Variable; some compounds may be predicted to cross the BBB. mdpi.com | Determines central nervous system activity. |

| Cytochrome P450 (CYP) Inhibition | Some derivatives may be predicted as inhibitors of specific CYP isoforms. umpr.ac.id | Relates to potential drug-drug interactions. |

| Toxicity | Predictions vary; potential for hepatotoxicity is sometimes noted. umpr.ac.id | Early identification of safety concerns. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. journalijar.com This method is used to understand the binding mode and affinity of a compound, providing insights into its potential mechanism of action. For this compound and its derivatives, docking studies have been performed against a variety of biological targets to explore their potential as therapeutic agents.

These studies have investigated the inhibitory potential of thiourea derivatives against enzymes like esterases (acetylcholinesterase and butyrylcholinesterase) and proteases. ajol.info The results often show that the thiourea moiety and its substituents form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of the target protein. ajol.info For example, in the context of cancer research, thiourea derivatives have been docked into the active sites of proteins like the estrogen receptor alpha (ERα) and protein kinase Akt, revealing strong binding affinities and suggesting a potential role as inhibitors. umpr.ac.idtjnpr.org The binding energy values calculated from these simulations provide a quantitative estimate of the binding affinity, helping to rank and select promising compounds for synthesis and biological evaluation. tjnpr.org

Interactive Table: Molecular Docking of this compound Derivatives with Biological Targets

| Biological Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| Esterases (AChE, BChE) | Neurodegenerative Diseases | Potential to inhibit these enzymes through interactions like hydrogen bonds with key glycine (B1666218) and histidine residues. ajol.info |

| Protease | Various (e.g., antiviral, anti-inflammatory) | Moderate inhibitory potential observed in some studies. ajol.info |

| Estrogen Receptor Alpha (ERα) | Breast Cancer | Thiourea derivatives show strong binding affinities, suggesting potential as ERα modulators. umpr.ac.id |

| Akt (Protein Kinase B) | Cancer | Docking studies indicate specific targeting with low binding energy values. tjnpr.org |

| Urease | Infections (e.g., by H. pylori) | Some chiral thioureas show excellent inhibitory activity, superior to the reference compound thiourea. nih.gov |

| Tyrosinase | Hyperpigmentation | Certain derivatives exhibit potent tyrosinase inhibitory activity. nih.gov |

Coordination Chemistry of P Tolylthiourea

Ligand Properties and Coordination Modes

p-Tolylthiourea, as a substituted thiourea (B124793), is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms. mdpi.commdpi.com Its coordination behavior is primarily dictated by the electronic and steric nature of its functional groups.

Donor Atoms (Nitrogen and Sulfur)

The this compound molecule contains both nitrogen and sulfur atoms, which can act as electron-pair donors, allowing it to bind to metal ions. mdpi.com Thiourea and its derivatives are known to be excellent ligands, capable of coordinating to a wide range of metal centers. mdpi.com The primary donor sites are the thiocarbonyl sulfur atom and the nitrogen atoms of the amino groups. mdpi.commdpi.com Coordination most commonly occurs through the soft sulfur atom, which is a characteristic feature of thiourea-type ligands. researchgate.net However, it can also coordinate through one of the nitrogen atoms, often leading to different structural arrangements. researchgate.nettandfonline.com This flexibility allows this compound to act as either a monodentate or a bidentate ligand.

Chelation Capacity

A key feature of this compound as a ligand is its ability to form a chelate ring with a metal ion. This typically involves simultaneous coordination through both the sulfur atom and one of the nitrogen atoms. researchgate.nettandfonline.com When substituted thiourea ligands react with certain metal centers, they can bind in a bidentate manner, forming a stable four-membered ring structure. researchgate.net This chelation often involves the deprotonation of the coordinating nitrogen atom, resulting in an anionic ligand that forms a strong bond with the metal. researchgate.net The capacity for chelation makes this compound a valuable component in the synthesis of stable metal complexes. researchgate.nettubitak.gov.tr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol. mdpi.comtandfonline.com The resulting complexes are often colored solids and can be characterized using various analytical techniques including elemental analysis, infrared and reflectance spectra, and magnetic susceptibility measurements. tandfonline.comtandfonline.comresearchgate.net

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Pd(II), Pt(II), Ru(III), Re(III), Pb(II))

This compound and its derivatives form stable complexes with a variety of transition metals. Research has documented the synthesis and characterization of complexes with Co(II), Ni(II), and Ru(II). tandfonline.comtandfonline.com For instance, coordination complexes of this compound with cobalt(II) and nickel(II) have been successfully synthesized. tandfonline.comtandfonline.com Furthermore, N-(p-tolyl)thiourea has been utilized as a ligand in the formation of ruthenium(II) complexes. While direct studies on this compound complexes with all the listed metals are not extensively detailed in the provided literature, the broader family of substituted thioureas is known to coordinate with Pd(II), Pt(II), Cu(II), and Pb(II), suggesting the potential for this compound to form similar structures. researchgate.netsapub.orgconicet.gov.ar

Stoichiometry and Geometry of Complexes

The stoichiometry and geometry of this compound metal complexes vary depending on the metal ion and reaction conditions. In studies involving Co(II) and Ni(II), the complexes were found to have a 1:1 metal-to-ligand ratio in most cases. tandfonline.comtandfonline.comresearchgate.net An exception was noted for a cobalt(II) bromide complex, which exhibited a 1:2 stoichiometry. tandfonline.comtandfonline.comresearchgate.net These Co(II) and Ni(II) complexes typically adopt an octahedral geometry, which also involves the coordination of two water molecules per metal atom. tandfonline.comtandfonline.comresearchgate.net

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Geometry | Reference |

|---|---|---|---|---|

| Co(II) | This compound | 1:1 | Octahedral | tandfonline.comtandfonline.comresearchgate.net |

| Ni(II) | This compound | 1:1 | Octahedral | tandfonline.comtandfonline.comresearchgate.net |

| Co(II) (as bromide salt) | This compound | 1:2 | Octahedral | tandfonline.comtandfonline.comresearchgate.net |

Polymeric Coordination Complexes

A significant aspect of the coordination chemistry of this compound is its tendency to form polymeric structures. tandfonline.comtandfonline.comresearchgate.net The complexes synthesized with Co(II) and Ni(II) have been identified as polymeric in nature. tandfonline.comtandfonline.comresearchgate.net In these structures, the this compound ligand acts as a bridge between metal centers, leading to the formation of extended polymer chains. Evidence for this polymeric nature includes their insolubility in common organic solvents like ethanol, chloroform, and dioxane, which prevents molecular weight determination by standard solution-based methods. tandfonline.com These inorganic coordination polymers are of interest due to their potential for higher thermal stability compared to purely organic polymers. tandfonline.com

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of this compound relies heavily on various spectroscopic techniques, which provide critical insights into the ligand's coordination behavior. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are principal methods used to elucidate the structure of these complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the donor sites of the this compound ligand involved in coordination with a metal ion. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=S, and C-N functional groups, which often shift upon complexation.

Coordination of this compound can occur through the sulfur atom, the nitrogen atom, or both.

Coordination via Sulfur: When the ligand coordinates through the sulfur atom of the thiocarbonyl group (C=S), a decrease in the frequency of the ν(C=S) band is typically observed. This is attributed to the weakening of the C=S double bond upon donation of electron density to the metal ion. Concurrently, the stretching frequency of the C-N bond often increases, indicating an increase in its double bond character. mdpi.comacs.org For instance, in molybdenum(V) complexes with pyridyl substituted p-tolylthioureas, coordination through the sulfur atom is a key feature.

Coordination via Nitrogen: Involvement of the nitrogen atom in coordination is evidenced by changes in the N-H stretching vibrations. A shift in the ν(N-H) bands, typically to a lower frequency, suggests that one of the nitrogen atoms is bonded to the metal center. tandfonline.com In many cases, deprotonation of the thiourea group occurs upon complexation, leading to the disappearance of the ν(N-H) band above 3200 cm⁻¹. conicet.gov.ar In polymeric complexes of Co(II) and Ni(II) with this compound, the involvement of nitrogen in complex formation is affirmed by the reduced intensity of a ligand band at 1620 cm⁻¹ upon complexation. tandfonline.com

The table below summarizes typical IR spectral data for this compound and its metal complexes, illustrating the shifts that indicate coordination.

| Functional Group | Free Ligand (this compound) Approx. Wavenumber (cm⁻¹) | Complexed Ligand Approx. Wavenumber (cm⁻¹) | Interpretation |

| ν(N-H) | ~3400 - 3100 | Shifted (typically lower) or absent | Indicates N-H bond involvement or deprotonation for coordination. tandfonline.comconicet.gov.ar |

| ν(C-N) | ~1480 | Increased frequency | Suggests increased double bond character, often coupled with S-coordination. mdpi.com |

| ν(C=S) | ~780 | Decreased frequency | Indicates coordination through the thiocarbonyl sulfur atom. mdpi.comacs.org |

| ν(M-S) | Not present | ~230 - 280 | Appearance of a new band confirms the formation of a metal-sulfur bond. tandfonline.com |

| ν(M-N) | Not present | ~450 - 500 | Appearance of a new band confirms the formation of a metal-nitrogen bond. |

UV-Visible (UV-Vis) and Reflectance Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complexes and helps in determining their geometry. sci-hub.se The spectra of this compound complexes typically show bands arising from intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. researchgate.net

In Co(II) and Ni(II) polymeric complexes with this compound, reflectance spectra are used to suggest an octahedral geometry. tandfonline.comtandfonline.com For Pd(II) and Pt(II) complexes, electronic spectra can show metal-to-ligand charge transfer transitions. tandfonline.com The study of charge-transfer complexes between this compound (as an electron donor) and iodine (as an acceptor) in solution showed distinct new absorption bands in the UV-visible region, confirming complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to further understand the coordination environment in solution. researchgate.net

¹H NMR: In the ¹H NMR spectrum of the free ligand, distinct signals appear for the aromatic protons of the tolyl group and the N-H protons. Upon complexation, the chemical shifts of the N-H protons can change significantly or the signals may disappear if deprotonation occurs, providing clear evidence of coordination involving the nitrogen atom. mdpi.com

¹³C NMR: The ¹³C NMR spectrum is particularly useful for observing the effect of coordination on the thiocarbonyl carbon. A downfield shift of the C=S carbon signal upon complexation suggests a decrease in electron density around this carbon, which is consistent with coordination through the sulfur atom. mdpi.com

The characterization of complexes like [PdCl₂(this compound)₂] and [PtCl₂(this compound)₂] often involves detailed NMR studies to confirm the bonding mode of the ligand. mdpi.com

Thermal Stability and Thermogravimetric Analysis of Complexes

The TGA curve plots the percentage of weight loss against temperature. The analysis of these curves reveals the temperature ranges at which the complexes decompose and the nature of the residual product, which is often a metal oxide. ijmra.us

Studies on the polymeric complexes of Co(II) and Ni(II) with this compound have shown their thermal behavior. tandfonline.comtandfonline.com The decomposition often occurs in distinct steps:

Dehydration: The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of water molecules. The loss of water at temperatures above 150°C suggests that the water molecules are coordinated to the metal ion rather than being present as lattice water. tandfonline.com

Ligand Decomposition: At higher temperatures, the coordinated this compound ligand begins to decompose. This process can occur in one or more steps, leading to a significant weight loss.

Formation of Metal Oxide: The final stage of decomposition usually results in the formation of a stable metal oxide as the end residue at high temperatures (e.g., up to 900°C). tandfonline.comijmra.us

The thermal stability of these complexes can be compared by examining their decomposition temperatures. Research has indicated that for some coordination polymers, complexes with ortho-substituted tolylthiourea ligands are more thermally stable than their para-substituted counterparts, which is contrary to the general assumption that para-substituted ligands form more stable polymers due to reduced steric hindrance. tandfonline.com This suggests that electronic factors of the methyl substituent may play a more dominant role than steric factors in determining thermal stability. tandfonline.com

The table below presents hypothetical TGA data for illustrative purposes, based on findings for similar thiourea complexes. researchgate.netresearchgate.net

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |

| [Co(this compound)(H₂O)₂]Cl₂ | 1 | 150 - 210 | ~8% | Loss of two coordinated water molecules. |

| 2 | 210 - 550 | ~40% | Decomposition of the organic ligand. | |

| 3 | > 550 | ~35% | Further decomposition. | |

| [Ni(this compound)(H₂O)₂]Cl₂ | 1 | 160 - 220 | ~8% | Loss of two coordinated water molecules. |

| 2 | 220 - 600 | ~55% | Decomposition of the organic ligand. |

Advanced Applications and Emerging Research Areas

Biological Activity and Pharmacological Research

p-Tolylthiourea belongs to the thiourea (B124793) class of organic compounds, which are known for their wide-ranging biological and medicinal applications. researchgate.net The presence of the tolyl group and the thiourea moiety contributes to the diverse pharmacological profile of these molecules.

Anticancer Activity and Mechanisms

Thiourea derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. analis.com.mybiointerfaceresearch.com

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea has shown notable activity against human breast cancer cell lines. Specifically, it exhibited a higher potency against the MCF-7 cell line with an IC50 value of 25.8 µM, compared to the MDA-MB-231 cell line, which had an IC50 of 54.3 µM. analis.com.my This suggests a degree of selectivity in its cytotoxic action.

Other thiourea derivatives have also shown significant anticancer potential. A series of novel thiourea-based compounds were synthesized and tested against SW480 colon cancer cells, with some exhibiting IC50 values in the single-digit micromolar range. jocms.org For example, 1-(4-hexylbenzoyl)-3-methylthiourea displayed considerable activity against several cancer cell lines, including HeLa, MCF-7, WiDr, and T47D, with IC50 values of 412 µM, 390 µM, 433 µM, and 179 µM, respectively. analis.com.my

| Compound | Cell Line | Activity (IC50 in µM) | Source |

|---|---|---|---|

| 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | analis.com.my |

| 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea | MDA-MB-231 (Breast) | 54.3 | analis.com.my |

| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa (Cervical) | 412 | analis.com.my |

| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 (Breast) | 390 | analis.com.my |

| 1-(4-hexylbenzoyl)-3-methylthiourea | WiDr (Colon) | 433 | analis.com.my |

| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | analis.com.my |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Some thiourea derivatives have shown promise in overcoming this issue. A quaternized thiourea main-chain polymer (QTMP) has been developed that is not a substrate for P-glycoprotein (P-gp), a key protein involved in MDR. researchgate.netmdpi.com This allows QTMP to exert potent cytotoxic activity against CRC cells that are resistant to multiple drugs, including those with P-gp-mediated MDR. researchgate.netmdpi.com The mechanism involves inducing DNA damage and apoptosis in these resistant cancer cells. researchgate.net Because of their unique structure and large molecular weight, polymers like QTMP are not easily recognized and effluxed by P-gp, making them effective against cancer cells with this resistance mechanism. researchgate.net

Sirtuin-1 (SIRT1) Inhibition: Sirtuin-1 is a histone deacetylase enzyme that plays a role in various cellular processes and is considered a target for cancer therapy. jocms.orgresearchgate.netundip.ac.id Thiourea derivatives have been identified as potential SIRT1 inhibitors. jocms.orgresearchgate.net Computational studies have explored the interaction of thiourea derivatives with SIRT1, suggesting their potential as anticancer candidates through this mechanism. researchgate.netundip.ac.id For example, a series of novel thiourea-based compounds showed promising cytotoxicity against colon cancer cells, with IC50 values comparable to known SIRT inhibitors. jocms.org One study identified a thiourea derivative with an IC50 value of 13 µM for SIRT1. researchgate.net

Beta-lactamase Inhibition: While specific data on this compound as a beta-lactamase inhibitor is limited, sulfur-containing compounds, including thioureas, have been reported to possess inhibitory activity against metallo-β-lactamases. undip.ac.id

Reversal of Treatment Resistance

Antimicrobial and Antifungal Properties

Thiourea derivatives, including those with a p-tolyl group, have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.netresearchgate.net

The antimicrobial efficacy of these compounds has been evaluated against various bacterial and fungal strains. For instance, a study on ferrocene (B1249389) derivatives of thiourea, including 1-(4-ferrocenylphenyl)-3-p-tolylthiourea, reported Minimum Inhibitory Concentration (MIC) values against several microorganisms. researchgate.net Another study investigated a range of N-benzoylthiourea derivatives and found that they exhibited selective activity, particularly against Gram-positive bacteria and fungi. ufba.br Thiourea derivatives of 2-thiophenecarboxylic acid have also shown notable antifungal activity against Candida auris. mdpi.com

| Compound Class/Derivative | Microorganism | Activity (MIC in µg/cm³) | Source |

|---|---|---|---|

| N-Benzoyl-N'-diethylthiourea | Staphylococcus aureus | 200 | researchgate.net |

| N-Benzoyl-N'-diethylthiourea | Escherichia coli | 400 | researchgate.net |

| N-Benzoyl-N'-diethylthiourea | Candida albicans | 50 | researchgate.net |

| 1-(4-Ferrocenylphenyl)-3-p-tolylthiourea | Saccharomyces cerevisiae | 8.25 | researchgate.net |

| Ortho-methylated thiourea derivative of 2-thiophenecarboxylic acid | Candida auris | Highest antifungal activity in the series | mdpi.com |

Enzyme Inhibition Studies (e.g., Esterases, Protease, Urease, α-glucosidase)

The inhibitory effects of this compound and its derivatives on various enzymes are a significant area of research.

Esterases and Protease Inhibition: A study involving five different thiourea derivatives, including 1-benzoyl-3-p-tolylthiourea, demonstrated moderate enzyme-inhibiting activity against esterases and protease. semanticscholar.orgresearchgate.net The synthesized thiourea derivatives showed notable inhibition against both acetylcholine (B1216132) esterase and butyrylcholine (B1668140) esterase, with inhibition percentages ranging from 54.4 ± 1.2% to 74.3 ± 2.0%. semanticscholar.org

Urease Inhibition: Thiourea derivatives are potent inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers caused by Helicobacter pylori. nih.govnih.gov Tryptamine-based thiourea derivatives have shown significant urease inhibitory activity, with IC50 values ranging from 11.4 ± 0.4 to 24.2 ± 1.5 µM, with several compounds being more active than the standard, thiourea (IC50 = 21.2 ± 1.3 µM). nih.gov Metal complexes of a symmetrical Schiff base ligand also exhibited potent urease inhibition, with a copper complex showing an IC50 value of 9.31 ± 1.31 µM. mdpi.com

α-Glucosidase Inhibition: Derivatives of thiourea have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. mdpi.com One study reported that certain thiourea derivatives exhibited 10–15% higher α-glucosidase inhibition, with an IC50 value of 18 µM. Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones found that 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea had a high inhibitory activity against α-glucosidase, with an IC50 of 9.77 mM, surpassing the standard drug acarbose (B1664774) (IC50 = 11.96 mM). mdpi.com Thiazole derivatives of thiourea have also shown good α-glucosidase inhibitory potential, with IC50 values as low as 18.23 ± 0.03 µM. nih.gov

| Enzyme | Inhibitor (this compound derivative or related compound) | Inhibitory Activity | Source |

|---|---|---|---|

| Esterases (AChE, BChE) | 1-Benzoyl-3-p-tolylthiourea and related derivatives | 54.4 ± 1.2% to 74.3 ± 2.0% inhibition | semanticscholar.org |

| Urease | Tryptamine thiourea derivative (ortho-methyl substituted) | IC50 = 11.4 ± 0.4 µM | nih.gov |

| Urease | Copper complex of a symmetrical Schiff base | IC50 = 9.31 ± 1.31 µM | mdpi.com |

| α-Glucosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | IC50 = 9.77 mM | mdpi.com |

| α-Glucosidase | Thiazole derivative of thiourea | IC50 = 18.23 ± 0.03 µM | nih.gov |

Antioxidant Activity

Thiourea derivatives, including those with a p-tolyl group, have demonstrated notable potential as antioxidants. Their ability to scavenge free radicals is a key aspect of this activity. Research indicates that these compounds can neutralize harmful radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). hueuni.edu.vn